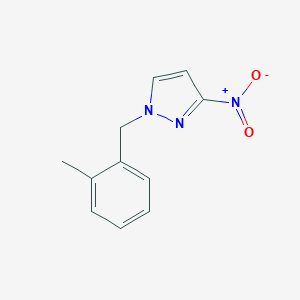

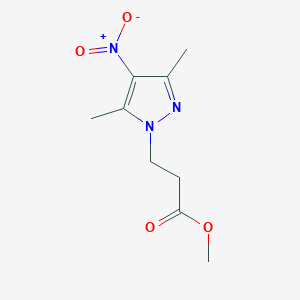

![molecular formula C19H22N4O2 B508022 [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid CAS No. 438221-39-7](/img/structure/B508022.png)

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-phenyl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 g/mol . The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of “(5-phenyl-2H-tetrazol-2-yl)acetic acid” consists of a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety . The InChI key for this compound is HXVZLHXCUVJOAQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(5-phenyl-2H-tetrazol-2-yl)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 458.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a topological polar surface area of 80.9 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid and its derivatives have been extensively studied for their synthesis and chemical properties. The synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has been achieved by alkylating 3-(adamantan-1-yl)-1H-1,2,4-triazole-5-thiol with 2-chloroacetic acid or etherifying the acid with alcohols like methyl, ethyl, and propyl alcohols. The synthesized compounds have been analyzed using techniques like 1H NMR spectroscopy, IR spectrophotometry, and gas chromatography-mass spectrometry, confirming their structures and physical-chemical properties (Odyntsova, 2017).

Antiviral and Anti-inflammatory Properties

Compounds related to [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid have shown potential in antiviral and anti-inflammatory applications. Specifically, novel 2-adamantyl-5-aryl-2H-tetrazoles have been synthesized, with some exhibiting moderate inhibitory activity against influenza A (H1N1) virus. The antiviral selectivity index of specific derivatives of this compound has been found to be higher than that of the reference drug rimantadine (Mikolaichuk et al., 2021). In addition, N1-acetic acid derivatives have been synthesized from 3-(1-adamantyl)-4-substituted-1,2,4-triazoline-5-thiones, showing good or moderate anti-inflammatory activities when tested in vivo using the carrageenin-induced paw oedema method in rats (Al-Deeb et al., 2006).

Applications in Molecular Frameworks

The compound and its derivatives have found use in the construction of molecular frameworks, especially in the field of metal-organic frameworks (MOFs). For instance, bistriazoles combined with adamantanetetracarboxylic acid have been used to construct neutral heteroleptic copper(II) metal-organic frameworks. These frameworks exhibit unique net topology and strong antiferromagnetic intracluster and weak antiferromagnetic intercluster interactions, demonstrating their potential in various applications including magnetic materials (Senchyk et al., 2013).

Applications in Nanotechnology

Derivatives of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid have also been explored in the field of nanotechnology, particularly in the development of tools for atomic force microscopy (AFM). Nanoscale tetrasubstituted adamantanes have been synthesized, incorporating a broad tripodal base designed for AFM applications, demonstrating the compound's versatility and potential in nanotechnology applications (Li et al., 2003).

Future Directions

The future directions for research on “(5-phenyl-2H-tetrazol-2-yl)acetic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities. For example, tetrazole derivatives could be investigated for their potential as therapeutic agents for inflammation-related diseases and other conditions .

Mechanism of Action

Target of Action

Tetrazole derivatives, in general, have been known to play a very important role in medicinal and pharmaceutical applications .

Mode of Action

Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .

Biochemical Pathways

It’s known that tetrazoles can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Pharmacokinetics

Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their bioavailability.

Result of Action

Tetrazole derivatives have shown promising biological activities, including antimicrobial and antitumor properties .

Action Environment

It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to heat, shock, or fire .

properties

IUPAC Name |

2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPNBGBGMZIDEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)